1-(5-Ethylpyrimidin-2-yl)piperidin-4-one
CAS No.:
Cat. No.: VC14419066
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15N3O |
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Molecular Weight | 205.26 g/mol |
IUPAC Name | 1-(5-ethylpyrimidin-2-yl)piperidin-4-one |
Standard InChI | InChI=1S/C11H15N3O/c1-2-9-7-12-11(13-8-9)14-5-3-10(15)4-6-14/h7-8H,2-6H2,1H3 |
Standard InChI Key | KLCSEFGJARHHPI-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CN=C(N=C1)N2CCC(=O)CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a six-membered piperidin-4-one ring (a cyclic secondary amine with a ketone group at the 4-position) linked to a pyrimidine ring via a single bond at the nitrogen atom of the piperidine. The pyrimidine moiety is further substituted with an ethyl group at the 5-position. The IUPAC name, 1-(5-ethylpyrimidin-2-yl)piperidin-4-one, reflects this substitution pattern.
Key Structural Features:
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Piperidin-4-one core: Provides a rigid scaffold with a ketone functional group amenable to further chemical modifications.
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5-Ethylpyrimidin-2-yl substituent: Introduces aromaticity and potential hydrogen-bonding interactions, critical for biological activity.
Molecular Formula and Weight
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Molecular Formula: C₁₁H₁₅N₃O
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Molecular Weight: 205.26 g/mol (calculated based on atomic masses).
Calculated Physicochemical Properties
Property | Value |
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LogP (Partition Coefficient) | 1.2 (estimated) |
Hydrogen Bond Donors | 1 (ketone oxygen) |
Hydrogen Bond Acceptors | 4 (ketone + pyrimidine nitrogens) |
Polar Surface Area | 58.2 Ų (estimated) |
The moderate LogP value suggests balanced lipophilicity, potentially enabling membrane permeability in biological systems .
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-(5-ethylpyrimidin-2-yl)piperidin-4-one typically involves coupling a pyrimidine derivative with a piperidin-4-one precursor. A plausible route, inferred from patent literature , involves the following steps:
Step 1: Protection of Piperidin-4-one
Piperidin-4-one hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form N-Boc-piperidin-4-one. This step protects the amine group, preventing unwanted side reactions during subsequent steps.
Reaction Conditions:
Step 2: Nucleophilic Substitution
The protected piperidin-4-one reacts with 2-chloro-5-ethylpyrimidine in the presence of a base (e.g., potassium carbonate) to substitute the chlorine atom with the piperidine nitrogen.
Reaction Conditions:
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Solvent: Dimethylformamide (DMF)
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Temperature: 80–100°C
Step 3: Deprotection
The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
Reaction Conditions:
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Acid: Trifluoroacetic acid (TFA)
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Solvent: Dichloromethane (DCM)
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Yield: ~85% (estimated).
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry could optimize heat transfer and reaction efficiency. Catalytic methods using palladium or copper ligands might reduce reliance on stoichiometric bases, improving sustainability .
Comparative Analysis with Related Compounds
The ketone group in 1-(5-ethylpyrimidin-2-yl)piperidin-4-one distinguishes it from MBX-2982, offering a site for further functionalization (e.g., reduction to alcohols or conversion to imines) .
Challenges and Future Directions
Synthetic Challenges
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Selectivity: Avoiding N-alkylation at multiple positions on the piperidine ring.
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Purification: Separation of regioisomers during pyrimidine substitution.
Research Opportunities
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Biological Screening: Testing the compound in GPR119 activation assays to validate hypothetical activity.
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Derivatization: Exploring Schiff base formation at the ketone to enhance binding affinity.
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